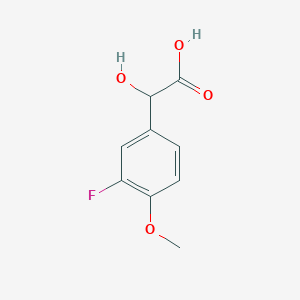
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where a fluoro-substituted phenyl magnesium bromide reacts with a methoxy-substituted benzaldehyde, followed by oxidation to introduce the hydroxyacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalytic processes and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound notable for its unique structural features, including a hydroxyacetic acid moiety linked to a phenyl ring substituted with a fluorine atom and a methoxy group. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C10H11F1O3, with a molecular weight of approximately 188.17 g/mol. The presence of the fluorine and methoxy groups significantly influences its chemical properties and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways, possibly modulating the activity of pro-inflammatory mediators.
- Antioxidant Properties : Preliminary studies indicate that it may have the ability to scavenge reactive oxygen species (ROS), contributing to its anti-inflammatory effects.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may influence neurodegenerative processes, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. This includes:
- Inhibition of Amyloidogenesis : Similar compounds have been shown to inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's pathology .
- Modulation of Cytokine Production : The compound may influence the production of cytokines such as TNF-α and IL-6, which are key players in the inflammatory response .
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of derivatives similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and unique features among related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoro-4-hydroxyphenylacetic acid | Hydroxy group on phenyl ring | Lacks methoxy substitution |
| 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid | Additional fluorine atom | Higher lipophilicity due to multiple fluorine atoms |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Aldehyde instead of carboxylic acid | Different functional group leading to varied reactivity |
| 2-(3-Fluoro-4-methoxyphenyl)propanoic acid | Propanoic acid backbone | Different carbon chain length affecting properties |
Eigenschaften
Molekularformel |
C9H9FO4 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI-Schlüssel |
WRGQYVLQSHKFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















